Welcome to the BenchChem Online Store!
molecular formula C9H4Cl2O2 B3056235 3-(2,4-Dichlorophenyl)prop-2-ynoic acid CAS No. 6974-65-8

3-(2,4-Dichlorophenyl)prop-2-ynoic acid

Cat. No. B3056235
M. Wt: 215.03 g/mol
InChI Key: OSHXQMWUABGGBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07592373B2

Procedure details

A solution of 19.2 g (50.94 mmol) of 2,3-dibromo-3-(2,4-dichlorophenyl)propanecarboxylic acid in 130 mL of tert-butanol is combined batchwise with a total of 22.86 (203.78 mmol) of potassium tert-butoxide, so that the temperature does not exceed 40° C. Then the mixture is stirred for another 90 minutes at this temperature. The reaction mixture is poured into 2N hydrochloric acid and the precipitate is taken up in ethyl acetate. The organic phase is extracted three times with water and dried over sodium sulfate. The desiccant is filtered off and the solvent is distilled off. The residue is dried in the circulating air dryer at 80° C. Yield: 9.73 g (88.8% of theory); melting point: 168° C.-171° C.; C9H4Cl2O2 (M=215.03); Rf value: 0.5 (silica gel, dichloromethane/ethanol/glacial acetic acid (10:1:0.1)).
Name
2,3-dibromo-3-(2,4-dichlorophenyl)propanecarboxylic acid
Quantity
19.2 g
Type
reactant
Reaction Step One
[Compound]
Name
22.86
Quantity
203.78 mmol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
130 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
BrC([CH:7](Br)[C:8]1[CH:13]=[CH:12][C:11]([Cl:14])=[CH:10][C:9]=1[Cl:15])CC(O)=O.CC(C)([O-])C.[K+].Cl.[C:24]([O:27]CC)(=[O:26])[CH3:25]>C(O)(C)(C)C>[Cl:15][C:9]1[CH:10]=[C:11]([Cl:14])[CH:12]=[CH:13][C:8]=1[C:7]#[C:25][C:24]([OH:27])=[O:26] |f:1.2|

Inputs

Step One
Name
2,3-dibromo-3-(2,4-dichlorophenyl)propanecarboxylic acid
Quantity
19.2 g
Type
reactant
Smiles
BrC(CC(=O)O)C(C1=C(C=C(C=C1)Cl)Cl)Br
Step Two
Name
22.86
Quantity
203.78 mmol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C)([O-])C.[K+]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OCC
Step Six
Name
Quantity
130 mL
Type
solvent
Smiles
C(C)(C)(C)O

Conditions

Stirring
Type
CUSTOM
Details
Then the mixture is stirred for another 90 minutes at this temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
does not exceed 40° C
EXTRACTION
Type
EXTRACTION
Details
The organic phase is extracted three times with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
The desiccant is filtered off
DISTILLATION
Type
DISTILLATION
Details
the solvent is distilled off
CUSTOM
Type
CUSTOM
Details
The residue is dried in the circulating air dryer at 80° C

Outcomes

Product
Details
Reaction Time
90 min
Name
Type
Smiles
ClC1=C(C=CC(=C1)Cl)C#CC(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.